molecular formula C4H4F3NO2 B6259346 1,1,1-trifluoro-2-(isocyanatomethoxy)ethane CAS No. 1383939-41-0

1,1,1-trifluoro-2-(isocyanatomethoxy)ethane

Cat. No.: B6259346
CAS No.: 1383939-41-0
M. Wt: 155.08 g/mol
InChI Key: KCLRGAMHHITBSC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-(isocyanatomethoxy)ethane is a fluorinated organic compound with the molecular formula C(_4)H(_4)F(_3)NO(_2). It is characterized by the presence of trifluoromethyl and isocyanate functional groups, making it a compound of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-2-(isocyanatomethoxy)ethane typically involves the reaction of 1,1,1-trifluoro-2-(hydroxymethoxy)ethane with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds as follows:

    Starting Material: 1,1,1-trifluoro-2-(hydroxymethoxy)ethane.

    Reagent: Phosgene (COCl(_2)) or a phosgene equivalent.

    Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

The overall reaction can be represented as:

CF3CH2OCH2OH+COCl2CF3CH2OCH2NCO+2HCl\text{CF}_3\text{CH}_2\text{OCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{CF}_3\text{CH}_2\text{OCH}_2\text{NCO} + 2\text{HCl} CF3​CH2​OCH2​OH+COCl2​→CF3​CH2​OCH2​NCO+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to handle the hazardous nature of phosgene. The use of safer phosgene substitutes and advanced reactor designs can also enhance the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-(isocyanatomethoxy)ethane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form amines and carbon dioxide.

    Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Water: Hydrolyzes the isocyanate group to form amines.

    Alcohols: React with the isocyanate group to form carbamates.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Amines and CO(_2): Formed from hydrolysis.

    Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

1,1,1-Trifluoro-2-(isocyanatomethoxy)ethane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.

    Biology: Investigated for its potential use in modifying biomolecules due to its reactive isocyanate group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-2-(isocyanatomethoxy)ethane exerts its effects is primarily through the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-(hydroxymethoxy)ethane: The precursor in the synthesis of 1,1,1-trifluoro-2-(isocyanatomethoxy)ethane.

    1,1,1-Trifluoro-2-(chloromethoxy)ethane: Another fluorinated compound with similar reactivity.

    1,1,1-Trifluoro-2-(methoxymethoxy)ethane: A related compound with a methoxy group instead of an isocyanate group.

Uniqueness

This compound is unique due to the presence of both trifluoromethyl and isocyanate groups. This combination imparts distinct reactivity and stability, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

1383939-41-0

Molecular Formula

C4H4F3NO2

Molecular Weight

155.08 g/mol

IUPAC Name

1,1,1-trifluoro-2-(isocyanatomethoxy)ethane

InChI

InChI=1S/C4H4F3NO2/c5-4(6,7)1-10-3-8-2-9/h1,3H2

InChI Key

KCLRGAMHHITBSC-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)OCN=C=O

Purity

85

Origin of Product

United States

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